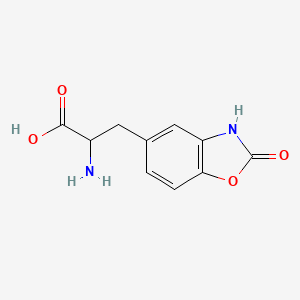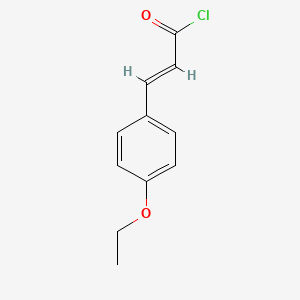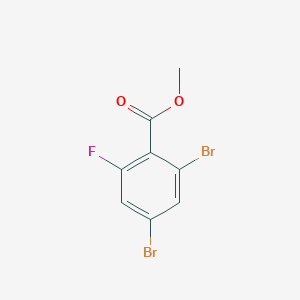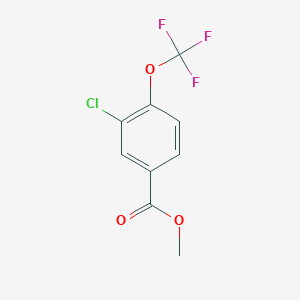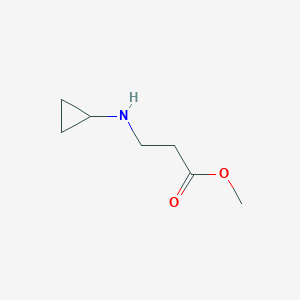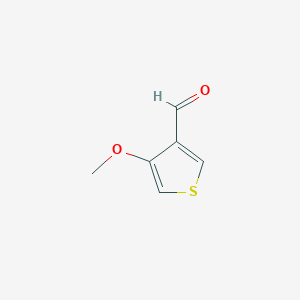
4-Methoxythiophene-3-carbaldehyde
Vue d'ensemble
Description
4-Methoxythiophene-3-carbaldehyde is a chemical compound with the molecular formula C6H6O2S . It is used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of 4-Methoxythiophene-3-carbaldehyde consists of a thiophene ring with a methoxy group at the 4-position and a carbaldehyde group at the 3-position . The molecular weight of this compound is 142.18 g/mol .Physical And Chemical Properties Analysis
4-Methoxythiophene-3-carbaldehyde is a liquid at room temperature . It has a refractive index of 1.578 and a density of 1.025 g/mL at 25 °C . The boiling point is between 88-92 °C at 5 mmHg .Applications De Recherche Scientifique
Organic Synthesis and Medicinal Chemistry
4-Methoxythiophene-3-carbaldehyde serves as a valuable building block in organic synthesis. Its aldehyde group allows for versatile functionalization, making it useful in the preparation of various compounds. Medicinal chemists often employ it to create novel molecules with potential biological activities. For instance, modifications of the thiophene ring system can lead to compounds with anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Corrosion Inhibitors
Thiophene derivatives, including 4-Methoxythiophene-3-carbaldehyde, find applications as corrosion inhibitors. These compounds protect metals from degradation caused by environmental factors, such as moisture and aggressive chemicals. Their ability to form protective layers on metal surfaces makes them valuable in industrial chemistry and material science .
Organic Semiconductors and Electronic Devices
The thiophene ring system plays a crucial role in the development of organic semiconductors. Researchers utilize 4-Methoxythiophene-3-carbaldehyde and related compounds to design materials for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). These devices have applications in flexible displays, sensors, and optoelectronics .
Pharmaceuticals and Drug Discovery
Thiophene-based molecules have inspired drug discovery efforts. For example:
- Articaine : A 2,3,4-trisubstituted thiophene, used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
Chalcones and Bioactive Compounds
Researchers have synthesized chalcones by reacting 4-Methoxythiophene-3-carbaldehyde with acetophenone derivatives. These chalcones exhibit different substituents at the para position of the phenyl ring, such as –OH, –OCH3, –OCH2CH3, and –Br. Chalcones are known for their diverse biological activities and are studied for potential therapeutic applications .
Heterocyclic Chemistry
4-Methoxythiophene-3-carbaldehyde participates in various heterocyclization reactions, leading to the synthesis of novel thiophene derivatives. These reactions include Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses. Researchers explore these pathways to create structurally diverse compounds with unique properties .
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Propriétés
IUPAC Name |
4-methoxythiophene-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S/c1-8-6-4-9-3-5(6)2-7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGBVOQLKUEKQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CSC=C1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxythiophene-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





